2,3,5-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole;hydrochloride
Description
2,3,5-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole;hydrochloride is a heterocyclic compound that belongs to the indole derivatives family. Indole derivatives are significant due to their presence in various natural products and drugs, playing a crucial role in cell biology and exhibiting a wide range of biological activities .
Properties
IUPAC Name |
2,3,5-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.ClH/c1-10-8-14-11(2)12-6-4-5-7-13(12)16(14)9-15(10)3;/h4-7,10H,8-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADLCLBYASYNNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C3=CC=CC=C3N2CN1C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,3,5-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole;hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the use of indole and suitable methylation reagents. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,3,5-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2,3,5-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,3,5-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole;hydrochloride involves its interaction with specific molecular targets and pathways. It binds to multiple receptors with high affinity, influencing various biological processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,3,5-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole;hydrochloride can be compared with other indole derivatives such as:
- 2,4,5,7-tetramethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole
- 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific methylation pattern and the resulting biological properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
